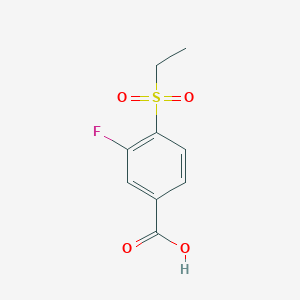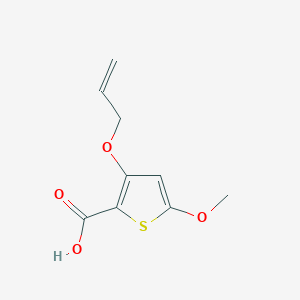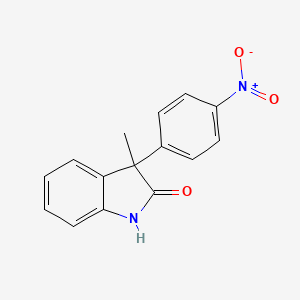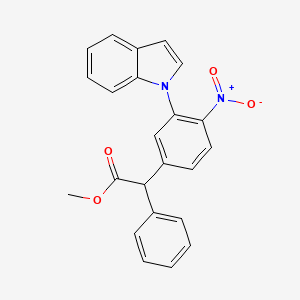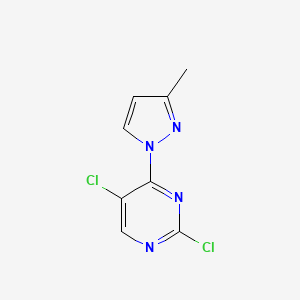
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a 3-methyl-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichloropyrimidine and 3-methyl-1H-pyrazole.
Nucleophilic Substitution: The 3-methyl-1H-pyrazole is reacted with 2,5-dichloropyrimidine under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution of the chlorine atom by the pyrazole group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,5-diamino derivative, while oxidation of the pyrazole ring could lead to a pyrazole oxide.
Scientific Research Applications
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as DNA and proteins.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atoms and pyrazole ring can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyrimidine: Lacks the pyrazole group, making it less versatile in terms of chemical reactivity and biological activity.
4-(3-Methyl-1H-pyrazol-1-yl)pyrimidine: Lacks the chlorine atoms, which can affect its reactivity and interactions with biological targets.
2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine: Similar structure but without the methyl group on the pyrazole ring, which can influence its chemical properties and biological activity.
Uniqueness
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the 3-methyl-1H-pyrazol-1-yl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H6Cl2N4 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,5-dichloro-4-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)7-6(9)4-11-8(10)12-7/h2-4H,1H3 |
InChI Key |
HEEHQJGCGYQPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)





![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
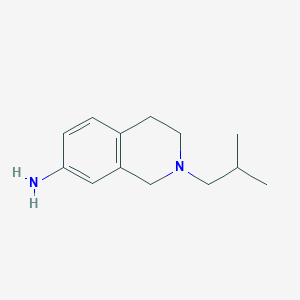

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
